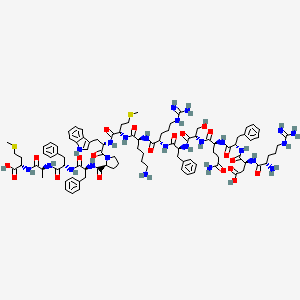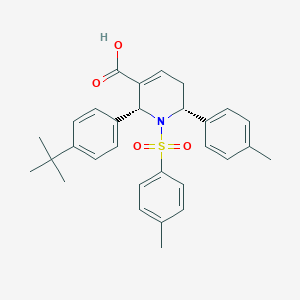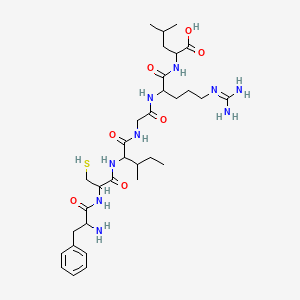
Dimethylamine-PEG19
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylamine-PEG19 is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its ability to connect two different ligands, one targeting an E3 ubiquitin ligase and the other targeting a protein of interest. The use of polyethylene glycol in its structure enhances its solubility and biocompatibility, making it a valuable tool in targeted protein degradation research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylamine-PEG19 involves the reaction of dimethylamine with a polyethylene glycol derivative. The process typically includes the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated using a suitable activating agent such as tosyl chloride or mesyl chloride.
Reaction with Dimethylamine: The activated polyethylene glycol is then reacted with dimethylamine under controlled conditions, typically in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The resulting product is purified using techniques such as column chromatography to obtain this compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated using industrial-grade activating agents.
Controlled Reaction: The reaction with dimethylamine is carried out in large reactors with precise control over temperature, pressure, and pH to ensure consistent product quality.
High-Throughput Purification: Industrial purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Dimethylamine-PEG19 undergoes various chemical reactions, including:
Substitution Reactions: The dimethylamine group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dimethylamine moiety.
Hydrolysis: The polyethylene glycol chain can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically conducted in organic solvents such as dichloromethane or tetrahydrofuran.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various alkylated or acylated derivatives, while oxidation and reduction can produce corresponding oxidized or reduced forms of the compound .
Scientific Research Applications
Dimethylamine-PEG19 has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in developing targeted therapies for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of advanced materials and drug delivery systems
Mechanism of Action
Dimethylamine-PEG19 exerts its effects by serving as a linker in PROTACs. The mechanism involves:
Binding to E3 Ubiquitin Ligase: One end of the linker binds to an E3 ubiquitin ligase, an enzyme involved in tagging proteins for degradation.
Target Protein Binding: The other end binds to the target protein, bringing it in close proximity to the E3 ligase.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome, leading to its selective removal from the cell.
Comparison with Similar Compounds
Similar Compounds
Dimethylamine-PEG12: A shorter polyethylene glycol-based linker with similar properties but different solubility and biocompatibility characteristics.
Dimethylamine-PEG24: A longer polyethylene glycol-based linker offering enhanced solubility but potentially different pharmacokinetics.
Dimethylamine-PEG8: A shorter linker used in applications requiring less steric hindrance
Uniqueness
Dimethylamine-PEG19 is unique due to its optimal length, providing a balance between solubility, biocompatibility, and flexibility in linking various ligands. Its specific structure makes it particularly suitable for applications in targeted protein degradation, where precise control over linker length is crucial .
Properties
Molecular Formula |
C42H87NO20 |
|---|---|
Molecular Weight |
926.1 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(dimethylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C42H87NO20/c1-43(2)3-5-45-7-9-47-11-13-49-15-17-51-19-21-53-23-25-55-27-29-57-31-33-59-35-37-61-39-41-63-42-40-62-38-36-60-34-32-58-30-28-56-26-24-54-22-20-52-18-16-50-14-12-48-10-8-46-6-4-44/h44H,3-42H2,1-2H3 |
InChI Key |
YXZKVYFVULFUHF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-[[6-Amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl (10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl) carbonate](/img/structure/B11932102.png)
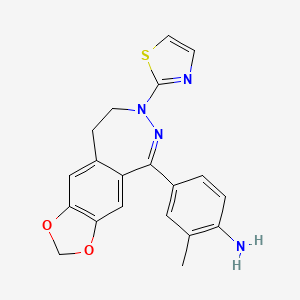
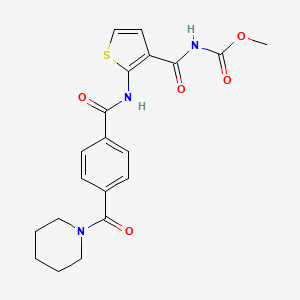


![[(1Z,4R,6Z)-1-[[(2R)-2-[[(2Z,4Z,6E,8R)-8-[(2R)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate](/img/structure/B11932133.png)
